4-Hydroxy-3-methoxypyridine-2-carboxylic acid

Antioxidant DPPH Oxidative Stress

Researchers requiring the precise 3-hydroxy-4-methoxy regiochemistry for UK-2A analog synthesis or lipoxygenase pathway studies often face supply inconsistency. This compound resolves that with its confirmed substitution pattern. - Potent lipoxygenase inhibitor (weaker COX/CES activity) for arachidonic acid cascade dissection. - Key acid moiety of antifungal UK-2A, enabling bc1 complex inhibitor development. - Bidentate Cu(II)/Zn(II) chelator for neurodegenerative disease research. - DPPH IC₅₀ 45 µM, ABTS IC₅₀ 30 µM antioxidant baseline. Supplied with full analytical documentation; bulk quantities available on request.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
Cat. No. B12314549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methoxypyridine-2-carboxylic acid
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCOC1=C(NC=CC1=O)C(=O)O
InChIInChI=1S/C7H7NO4/c1-12-6-4(9)2-3-8-5(6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
InChIKeyMAFPVWVKTMKLTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-methoxypyridine-2-carboxylic Acid: Physicochemical & Structural Profile


4-Hydroxy-3-methoxypyridine-2-carboxylic acid (systematically 3-hydroxy-4-methoxypyridine-2-carboxylic acid; CAS 210300-09-7) is a trisubstituted pyridine derivative with a hydroxyl group at position 3, a methoxy group at position 4, and a carboxylic acid group at position 2, giving it the molecular formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol [1]. It is a white to yellow solid with a predicted melting point of 150–160 °C, a calculated LogP of 0.494, and a polar surface area of 79.65 Ų . Its substitution pattern imparts a distinct acidity profile, with a predicted pKa of 1.27 ± 0.50, and confers solubility in polar solvents such as water and alcohols .

4-Hydroxy-3-methoxypyridine-2-carboxylic Acid: Why Generic Substitution Fails


Generic substitution among pyridine carboxylic acids is scientifically unsound because the precise regiochemistry of substituents—hydroxyl, methoxy, and carboxyl groups—dictates the compound's electronic environment, chelation geometry, and metabolic recognition. While the class includes many 2‑carboxylic acid derivatives, the unique 3‑hydroxy‑4‑methoxy arrangement in 4‑hydroxy‑3‑methoxypyridine‑2‑carboxylic acid is essential for its role as the acid moiety of the antifungal natural product UK‑2A and for its potency as a lipoxygenase inhibitor . Simple analogs like pyridine‑2‑carboxylic acid (picolinic acid) or positional isomers such as 4‑hydroxy‑2‑methoxypyridine‑3‑carboxylic acid exhibit fundamentally different binding affinities and biological activities, making direct substitution impossible without compromising experimental outcomes [1].

4-Hydroxy-3-methoxypyridine-2-carboxylic Acid: Head-to-Head Comparison Evidence


DPPH Radical Scavenging vs. Ascorbic Acid

In a DPPH radical scavenging assay, 4-hydroxy-3-methoxypyridine-2-carboxylic acid exhibited an IC₅₀ of 45 µM, which is approximately 3-fold less potent than the reference antioxidant ascorbic acid (IC₅₀ ≈ 15 µM) . This establishes a quantifiable baseline for antioxidant activity and demonstrates that the compound possesses moderate radical scavenging capacity that is directly attributable to its 3-hydroxy-4-methoxy substitution pattern .

Antioxidant DPPH Oxidative Stress

ABTS Cation Scavenging vs. Common Antioxidants

In the ABTS cation radical decolorization assay, 4-hydroxy-3-methoxypyridine-2-carboxylic acid achieved an IC₅₀ of 30 µM . While no direct comparator data is available from the same study, this value is within the same order of magnitude as commonly reported IC₅₀ values for Trolox (≈ 10–25 µM) and lower than that of many simple phenolic acids (e.g., ferulic acid, IC₅₀ ≈ 50–100 µM), indicating a favorable electron-donating capacity conferred by the 3-hydroxy-4-methoxy substitution pattern .

ABTS Antioxidant Radical Scavenging

Synthetic Efficiency: Maltol vs. Prior Routes

A 2024 synthesis of 3-hydroxy-4-methoxypicolinic acid (UK-2A acid) uses maltol as a cheap starting material and proceeds via a triple chloro-Pummerer activation . This route offers a significant cost and procedural advantage over the two previously reported syntheses starting from 3-hydroxypyridine and furfural, both of which involve more expensive reagents and lower overall yields . Although exact yield comparisons are not reported, the use of maltol reduces raw material costs and simplifies the synthetic sequence, making large-scale procurement more economical.

Organic Synthesis Pummerer Reaction UK-2A Acid

Antifungal Activity: UK-2A Moiety vs. Arylcarboxylic Acids

The 3-hydroxy-4-methoxy picolinic acid moiety of UK-2A strongly inhibits mitochondrial electron transport at the Qi site of the cytochrome bc1 complex, which is essential for oxidative phosphorylation in fungi [1]. A structure–activity study found that while this moiety can be replaced by various o-hydroxy-substituted arylcarboxylic acids and still retain strong activity against Z. tritici, the natural 3-hydroxy-4-methoxy pattern remains the benchmark for inhibitor design due to its optimal binding geometry [1]. This specific substitution pattern is critical for maintaining the potency and selectivity of bc1 complex inhibition.

Antifungal bc1 Complex Mitochondrial Electron Transport

Lipoxygenase Inhibition vs. Other Enzyme Targets

The compound is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, these activities are noted to be "to a lesser extent" [1]. This selective profile indicates that the 3-hydroxy-4-methoxy substitution confers a stronger affinity for lipoxygenase over other arachidonic acid cascade enzymes, a property not uniformly shared by other pyridine carboxylic acid derivatives.

Lipoxygenase Anti-inflammatory Arachidonic Acid

LogP & pKa vs. Positional Isomers

The calculated LogP of 4-hydroxy-3-methoxypyridine-2-carboxylic acid is 0.494 [1], and its predicted pKa is 1.27 ± 0.50 . In contrast, its positional isomer 4-hydroxy-2-methoxypyridine-3-carboxylic acid has a different LogP and pKa due to the altered hydrogen-bonding network and electronic distribution [2]. These differences affect solubility, membrane permeability, and metal-chelation behavior, directly impacting the compound's suitability for specific experimental conditions.

LogP pKa Physicochemical

4-Hydroxy-3-methoxypyridine-2-carboxylic Acid: Key Application Scenarios


UK-2A & bc1 Complex Antifungal Synthesis

The compound serves as the essential acid moiety for the antifungal natural product UK-2A, which inhibits the cytochrome bc1 complex at the Qi site . Procurement is justified for laboratories synthesizing UK-2A analogs or developing novel bc1 inhibitors for agricultural fungicide research [1].

In Vitro Antioxidant & Oxidative Stress Studies

With a DPPH IC₅₀ of 45 µM and an ABTS IC₅₀ of 30 µM, the compound provides a moderate antioxidant baseline suitable for comparative studies in oxidative stress models . Its distinct structural profile (3-hydroxy-4-methoxy) makes it a valuable tool for structure–activity relationship (SAR) investigations of radical scavengers .

Lipoxygenase-Mediated Inflammation

As a potent lipoxygenase inhibitor that shows weaker activity against cyclooxygenase and carboxylesterase, the compound is useful for dissecting arachidonic acid metabolic pathways and studying lipoxygenase-specific inflammatory processes . It is a suitable research tool for labs focusing on leukotriene-mediated signaling.

Metal Chelation & Coordination Chemistry

The 3-hydroxy-4-methoxy-2-carboxylic acid motif forms a strong bidentate chelation site for Cu(II) and Zn(II), making the compound a candidate for developing metal-chelating agents for neurodegenerative disease research . Its specific substitution pattern influences stability constants and metal selectivity compared to other pyridine carboxylates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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